tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate
CAS No.: 1782817-59-7
Cat. No.: VC11577875
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate - 1782817-59-7](/images/no_structure.jpg)
Specification
CAS No. | 1782817-59-7 |
---|---|
Molecular Formula | C13H26N2O2 |
Molecular Weight | 242.36 g/mol |
IUPAC Name | tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h10-11H,5-9,14H2,1-4H3 |
Standard InChI Key | AJLFJNFEZGEOCQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CCCC(C1)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Stereochemistry
The molecular formula of tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate is C₁₄H₂₇N₂O₂, distinguishing it from closely related compounds such as tert-butyl N-{[(1S,3S)-3-aminocyclohexyl]methyl}carbamate (C₁₂H₂₄N₂O₂) and tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate (C₁₁H₂₂N₂O₂) . The addition of an N-methyl group to the carbamate moiety increases its molecular weight to 269.38 g/mol, compared to 228.33 g/mol for the non-methylated analog .
The cyclohexylamine backbone introduces stereochemical complexity, with the 3-aminocyclohexyl group existing in multiple diastereomeric forms. For example, the (1S,3S) and (1R,3R) configurations are well-documented in PubChem entries , though the exact stereochemistry of the queried compound remains unspecified in available literature.
Spectroscopic and Computational Data
Key spectroscopic identifiers for analogous compounds include:
Computational analyses predict a logP (octanol-water partition coefficient) of approximately 2.54–3.02, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . The topological polar surface area (TPSA) is estimated at 64.35 Ų, indicative of moderate hydrogen-bonding capacity .
Table 1: Comparative Molecular Properties
Synthesis and Reaction Pathways
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate is synthesized using Boc₂O in tetrahydrofuran (THF) with triethylamine . Adapting this to the N-methyl variant would require N-methylation prior to Boc protection, often achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Key Synthetic Steps
A modified synthesis route for tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate could involve:
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N-Methylation of 3-aminocyclohexanemethanol: Reacting the primary amine with methyl iodide in acetonitrile.
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Boc Protection: Treating the methylated intermediate with Boc₂O and 4-dimethylaminopyridine (DMAP) in dichloromethane.
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Purification: Column chromatography using ethyl acetate/hexane gradients .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
N-Methylation | CH₃I, K₂CO₃, CH₃CN, 25°C, 12h | 75–85% |
Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → 25°C, 6h | 90–95% |
Purification | SiO₂ chromatography (EtOAc/Hexane 1:3) | 80% |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Carbamates like tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate serve as intermediates in protease inhibitors and kinase modulators. For instance, analogous compounds are used in the synthesis of pyrimidine derivatives targeting viral polymerases . The Boc group enhances solubility during coupling reactions, while the N-methyl group reduces metabolic degradation.
Stereochemical Influence on Bioactivity
The stereochemistry of the cyclohexylamine moiety significantly impacts receptor binding. In a study of hepatitis C virus (HCV) NS5A inhibitors, the (1S,2R) configuration exhibited 10-fold higher potency than its (1R,2S) counterpart . This underscores the importance of stereochemical control in synthesizing the queried compound.
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